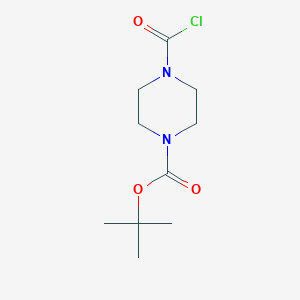

4-Boc-1-piperazinecarbonyl Chloride

説明

BenchChem offers high-quality 4-Boc-1-piperazinecarbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Boc-1-piperazinecarbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-carbonochloridoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQNWYJLAAFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462710 | |

| Record name | 4-Boc-1-piperazinecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59878-28-3 | |

| Record name | 4-Boc-1-piperazinecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Boc-1-piperazinecarbonyl Chloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-1-piperazinecarbonyl chloride, also known as tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its unique bifunctional nature, featuring a reactive acyl chloride and a stable Boc-protecting group, makes it an invaluable building block in medicinal chemistry and drug discovery. The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in pharmacology, often imparting favorable physicochemical properties such as increased water solubility and oral bioavailability to drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Boc-1-piperazinecarbonyl chloride.

Chemical Properties and Structure

The fundamental chemical and physical properties of 4-Boc-1-piperazinecarbonyl chloride are summarized below, providing a quantitative basis for its use in chemical synthesis.

| Property | Value |

| IUPAC Name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate[1][2] |

| CAS Number | 59878-28-3[1][2] |

| Molecular Formula | C₁₀H₁₇ClN₂O₃[1][2] |

| Molecular Weight | 248.70 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl[1][2] |

| InChI Key | NCIQNWYJLAAFAH-UHFFFAOYSA-N[1][2] |

The structure of 4-Boc-1-piperazinecarbonyl chloride is characterized by a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a carbonyl chloride functional group.

Figure 1: Chemical structure of 4-Boc-1-piperazinecarbonyl chloride.

Experimental Protocols

Synthesis of 4-Boc-1-piperazinecarbonyl Chloride

The most common and direct synthesis of 4-Boc-1-piperazinecarbonyl chloride involves the reaction of its precursor, 1-Boc-piperazine, with a phosgene equivalent.[1] Safer alternatives to phosgene gas, such as triphosgene or oxalyl chloride, are often employed.[1]

Methodology:

-

To a solution of 1-Boc-piperazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, a phosgene equivalent (e.g., triphosgene) is added portion-wise at a controlled temperature, typically 0 °C.

-

A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct that is generated.[1]

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 4-Boc-1-piperazinecarbonyl chloride.

Figure 2: Experimental workflow for the synthesis of 4-Boc-1-piperazinecarbonyl chloride.

Reactivity and Applications

The synthetic utility of 4-Boc-1-piperazinecarbonyl chloride stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily reacts with nucleophiles, while the Boc group is stable under these conditions and can be selectively removed later under acidic conditions.[1]

Acylation of Nucleophiles:

4-Boc-1-piperazinecarbonyl chloride is an excellent reagent for the acylation of amines, alcohols, and other nucleophiles to introduce the Boc-protected piperazine moiety. This reaction typically proceeds under mild conditions to form stable amide or ester linkages.[1] This stepwise approach is instrumental in creating unsymmetrically substituted piperazine derivatives, a common strategy in the development of novel therapeutic agents.[1]

Figure 3: General reaction pathway showing the acylation of a nucleophile.

The piperazine ring itself is a key pharmacophore found in a multitude of biologically active compounds, particularly those targeting the central nervous system.[1] The ability to readily introduce this scaffold and subsequently modify it makes 4-Boc-1-piperazinecarbonyl chloride a cornerstone in the synthesis of diverse heterocyclic structures with potential therapeutic applications.[1]

Safety Information

4-Boc-1-piperazinecarbonyl chloride is classified as a corrosive substance.[2] It causes severe skin burns and eye damage.[2] It is also moisture-sensitive. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][4] All manipulations should be carried out in a well-ventilated fume hood.[5] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[4]

References

- 1. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]

- 2. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

An In-depth Technical Guide to 1-Boc-4-chlorocarbonylpiperazine: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-chlorocarbonylpiperazine (tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate), a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

1-Boc-4-chlorocarbonylpiperazine is a solid, white to yellow crystalline compound at room temperature.[1][2][3] It is a crucial intermediate, valued for the orthogonal reactivity of its two nitrogen atoms, one protected by a tert-butoxycarbonyl (Boc) group and the other activated as a carbonyl chloride.

Structural and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | [4][5] |

| CAS Number | 59878-28-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₇ClN₂O₃ | [5][6] |

| Molecular Weight | 248.70 g/mol | [4][5][6] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl | [4] |

| InChI Key | NCIQNWYJLAAFAH-UHFFFAOYSA-N | [4] |

Tabulated Physicochemical Data

| Property | Value | Data Type | Reference |

| Physical State | Solid | Experimental | [1][2][3] |

| Appearance | White to Yellow Solid | Experimental | [1][2] |

| Melting Point | Not Available | - | [1] |

| Boiling Point | 354.5 ± 31.0 °C at 760 Torr | Predicted | [1] |

| Density | Not Available | - | - |

| Solubility | Soluble in common organic solvents such as dichloromethane. | Inferred from reactivity | - |

| pKa | -0.41 ± 0.70 | Predicted | [6] |

| XLogP3 | 1.4 | Computed | [5] |

| Hydrogen Bond Donor Count | 0 | Computed | [5] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [5] |

| Rotatable Bond Count | 2 | Computed | [6] |

| Purity (from supplier) | 95% | Experimental | [3] |

| Storage Temperature | Refrigerator | Recommended | [3] |

Synthesis and Reactivity

1-Boc-4-chlorocarbonylpiperazine is typically synthesized from its precursor, 1-Boc-piperazine. The reaction involves the introduction of a carbonyl chloride group at the unprotected nitrogen atom. This is commonly achieved using a phosgenating agent, such as phosgene or a safer equivalent like triphosgene.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from piperazine, with the first step being the protection of one of the amine groups, followed by the activation of the second amine.

Experimental Protocol: Synthesis of the Precursor, 1-Boc-piperazine

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable solvent

-

Triethylamine or another suitable base

Procedure:

-

Piperazine is dissolved in a suitable solvent, such as dichloromethane.

-

A base, for example, triethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the piperazine solution at a controlled temperature, often 0 °C to room temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove unreacted starting materials and salts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-Boc-piperazine.

-

The crude product can be further purified by crystallization or column chromatography.

The subsequent step to produce 1-Boc-4-chlorocarbonylpiperazine would involve reacting the purified 1-Boc-piperazine with a phosgenating agent in an inert solvent.

Spectroscopic and Safety Information

Predicted Spectroscopic Data

While experimental spectra for 1-Boc-4-chlorocarbonylpiperazine are not available, general characteristics can be inferred from its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the piperazine ring protons (two sets of multiplets, likely in the range of 3.2-3.8 ppm).

-

¹³C NMR: The spectrum would feature a signal for the carbonyl of the Boc group (around 154 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carbons of the piperazine ring (in the 40-50 ppm range). The carbonyl chloride carbon would also have a characteristic shift.

-

IR Spectroscopy: Key peaks would include a strong carbonyl stretch for the Boc group (around 1690 cm⁻¹) and another for the carbonyl chloride group (expected at a higher wavenumber, around 1760 cm⁻¹). C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the entire Boc group.[5]

Safety and Handling

1-Boc-4-chlorocarbonylpiperazine is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Role in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. 1-Boc-4-chlorocarbonylpiperazine serves as a versatile building block for introducing this important pharmacophore into drug candidates. The differential reactivity of the two nitrogen atoms allows for sequential and controlled modifications, making it a valuable tool in the synthesis of complex molecules.

Application in the Synthesis of Bioactive Molecules

The primary application of 1-Boc-4-chlorocarbonylpiperazine is as a linker to connect different molecular fragments. The reactive carbonyl chloride can readily react with nucleophiles such as amines, alcohols, and phenols to form amides, carbamates, and esters, respectively. The Boc-protected amine can then be deprotected under acidic conditions to allow for further functionalization at that position. This sequential reaction pathway is fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development.

The following diagram illustrates the logical workflow of using 1-Boc-4-chlorocarbonylpiperazine in a typical drug discovery synthesis.

Conclusion

1-Boc-4-chlorocarbonylpiperazine is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the ability to selectively functionalize the piperazine core make it an indispensable tool for medicinal chemists. While some experimental physicochemical data remains to be fully characterized in publicly accessible literature, the available information, combined with predictive models, provides a solid foundation for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 1-Boc-4-chlorocarbonylpiperazine in enabling the synthesis of complex and innovative drug candidates is undeniable.

References

- 1. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 1-BOC Piperazine: A Key Intermediate for Pharmaceutical Synthesis - Rap Beats Forum [rapbeatsforum.dollarbeatstore.com]

- 4. 1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. doaj.org [doaj.org]

- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

The Strategic Role of the Boc Protecting Group in Piperazine Chemistry: A Technical Guide

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores the need for precise and efficient synthetic control. Central to this control is the use of protecting groups, and among the most versatile and widely employed is the tert-butoxycarbonyl (Boc) group. This technical guide provides an in-depth exploration of the Boc group's role in piperazine chemistry, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key synthetic strategies.

The strategic application of the Boc protecting group is pivotal in the synthesis of complex molecules incorporating the piperazine moiety. Its primary function is to temporarily block one of the two reactive secondary amine functionalities of the piperazine ring. This protection prevents undesired side reactions and allows for the selective functionalization of the unprotected nitrogen atom, a critical step in the construction of unsymmetrically substituted piperazine derivatives that are often key to biological activity.[1][2]

I. Boc Protection of Piperazine: Achieving Monoselectivity

The synthesis of mono-Boc-piperazine is a fundamental starting point for many synthetic routes. The primary challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct, 1,4-bis(Boc)piperazine.[2] Various methods have been developed to optimize this selectivity, with reaction conditions playing a crucial role in the outcome.

Experimental Protocol: High-Yield Synthesis of 1-Boc-Piperazine

This protocol, adapted from a high-yield industrial process, employs a cyclization reaction to produce N-Boc piperazine with high purity.[3][4]

-

Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.

-

Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under neutral or alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate.

-

Cyclization: The carbamate is then cyclized using aqueous ammonia. The reaction mixture is heated to 60°C, and ammonia water is added dropwise over approximately 3 hours. The reaction is maintained at 60°C for an additional 2.5-3.5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.

This method has been reported to produce N-Boc piperazine with yields of 93.8-94.3% and purities exceeding 99%.[3][4]

Quantitative Data: Comparison of Mono-Boc-Piperazine Synthesis Methods

| Method | Reagents | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |

| Direct Protection | Piperazine, Di-tert-butyl dicarbonate | Methanol/Water | Formic Acid, Acetamidine hydrochloride | Room Temp. | 2 | 98.6 | High (by GC) | [5] |

| Salt Formation & Acylation | Piperazine, Acetic Acid, Di-tert-butyl dicarbonate | Toluene | - | - | - | Improved selectivity over direct acylation | - | [2][6] |

| Cyclization | Diethanolamine, Thionyl Chloride, Boc Anhydride, Ammonia | Ethyl Acetate (for extraction) | - | 60 | ~6 | 93.8-94.3 | High | [3][4] |

| Solvent-Free | Piperazine, Di-tert-butyl dicarbonate | None | Iodine | - | - | ~80 | - |

II. Functionalization of the Boc-Protected Piperazine Core

With one nitrogen atom of the piperazine ring selectively protected by the Boc group, the remaining free amine is available for a wide range of chemical transformations. This allows for the introduction of diverse functionalities, a key strategy in the generation of compound libraries for drug discovery.[1]

Logical Workflow for N-Functionalization

References

- 1. Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | Benchchem [benchchem.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Stability and Reactivity of 4-Boc-1-piperazinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-1-piperazinecarbonyl chloride, a key building block in modern medicinal chemistry, serves as a versatile reagent for the introduction of the Boc-protected piperazine moiety into a wide array of molecular scaffolds. Its dual functionality, comprising a highly reactive acyl chloride and a stable protecting group, makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the stability and reactivity of 4-Boc-1-piperazinecarbonyl chloride, supported by experimental data and detailed protocols to ensure its effective and safe utilization in the laboratory.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 4-Boc-1-piperazinecarbonyl chloride is essential for its proper handling and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇ClN₂O₃ | [1] |

| Molecular Weight | 248.70 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 59878-28-3 | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, and DMF. |

Stability Profile

The stability of 4-Boc-1-piperazinecarbonyl chloride is a critical consideration for its storage and handling. The compound is susceptible to degradation under certain conditions, primarily due to the presence of the reactive acyl chloride group.

Thermal Stability

Hydrolytic Stability

The acyl chloride functional group is highly susceptible to hydrolysis. In the presence of water, 4-Boc-1-piperazinecarbonyl chloride will readily hydrolyze to the corresponding carboxylic acid, 4-Boc-piperazine-1-carboxylic acid, and hydrochloric acid. The kinetics of hydrolysis for N,N-disubstituted carbamoyl chlorides, a class to which this compound belongs, have been studied. These reactions often follow a first-order kinetic model and are believed to proceed through a unimolecular (SN1) mechanism.[3] Although a specific rate constant for the hydrolysis of 4-Boc-1-piperazinecarbonyl chloride is not available, it is crucial to handle the compound under anhydrous conditions to prevent its degradation.

Reactivity Profile

The synthetic utility of 4-Boc-1-piperazinecarbonyl chloride stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group, making it an excellent acylating agent for a variety of nucleophiles.

Reactions with Nucleophiles

The primary mode of reactivity involves nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is typically rapid and efficient.[4]

General Reaction Scheme:

Figure 1: General reaction of 4-Boc-1-piperazinecarbonyl chloride with a nucleophile.

Reactivity with Amines

4-Boc-1-piperazinecarbonyl chloride reacts readily with primary and secondary amines to form stable urea derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid byproduct.

Reactivity with Alcohols

Similarly, alcohols react with 4-Boc-1-piperazinecarbonyl chloride to yield carbamate products. These reactions are also generally performed in the presence of a base to neutralize the generated HCl.

The Boc protecting group is stable under the typically mild and often basic conditions used for these acylation reactions. It can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the secondary amine for further functionalization.[4] This orthogonality is a key advantage in multi-step synthesis.[4]

Experimental Protocols

Synthesis of 4-Boc-1-piperazinecarbonyl Chloride

A common and safer laboratory-scale synthesis of 4-Boc-1-piperazinecarbonyl chloride involves the use of triphosgene as a phosgene equivalent.

Reaction Workflow:

Figure 2: Workflow for the synthesis of 4-Boc-1-piperazinecarbonyl chloride.

Detailed Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Triphosgene: Dissolve triphosgene (0.4 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Boc-1-piperazinecarbonyl chloride as a solid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[5][6]

| Solvent System | Rationale |

| Hexane/Ethyl Acetate | The compound is typically soluble in ethyl acetate and insoluble in hexane. A mixture of these solvents at an appropriate ratio can be used for recrystallization. |

| Diethyl Ether | Can be used for washing the crude solid to remove non-polar impurities. |

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Reaction with an Amine: Synthesis of a Urea Derivative

Reaction with Aniline:

Protocol:

-

In a round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add a solution of 4-Boc-1-piperazinecarbonyl chloride (1.05 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Reaction with an Alcohol: Synthesis of a Carbamate Derivative

Reaction with Benzyl Alcohol:

Protocol:

-

To a stirred solution of benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF at 0°C, add a solution of 4-Boc-1-piperazinecarbonyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

The crude carbamate can be purified by recrystallization or column chromatography.

Logical Relationships in Synthesis and Further Reactions

The following diagram illustrates the central role of 4-Boc-1-piperazinecarbonyl chloride in a synthetic pathway.

Figure 3: Synthetic utility of 4-Boc-1-piperazinecarbonyl chloride.

Conclusion

4-Boc-1-piperazinecarbonyl chloride is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of piperazine-containing molecules of pharmaceutical interest. A thorough understanding of its stability, particularly its sensitivity to moisture and heat, is paramount for its successful application. Its reactivity is dominated by the electrophilic acyl chloride, which undergoes efficient reactions with a wide range of nucleophiles. The protocols provided in this guide offer a starting point for the synthesis, purification, and utilization of this important building block. Researchers and drug development professionals can leverage the information presented here to design and execute synthetic strategies with greater efficiency and safety.

References

- 1. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Foundational Research and Applications of Cilostazol and its Precursors

An important clarification regarding the provided CAS number is necessary. The designation 59878-28-3 corresponds to the chemical compound tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.[1][2][3][4] This compound is primarily a reagent used in chemical synthesis and does not have foundational research applications in the context of drug development as a therapeutic agent itself.

However, the topic's mention of "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" and related structures indicates a likely interest in a different chemical entity: a key intermediate in the synthesis of the drug Cilostazol. This intermediate is structurally related to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5).[5][6][7][8][9][10] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor with significant therapeutic applications.[7]

This guide will, therefore, focus on the foundational research applications of the Cilostazol intermediate and the resulting active pharmaceutical ingredient, Cilostazol, as this aligns with the implied interest in a compound with a rich history of scientific investigation and clinical relevance.

This technical guide provides an in-depth overview of the foundational research, experimental methodologies, and therapeutic applications related to the development of Cilostazol, a selective PDE3A inhibitor.

Introduction to Cilostazol and its Synthetic Precursors

Cilostazol is a quinolinone derivative that is used to treat the symptoms of intermittent claudication in patients with peripheral arterial disease. Its therapeutic effects are primarily attributed to its inhibition of phosphodiesterase type 3A (PDE3A), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, results in vasodilation and the inhibition of platelet aggregation.[7]

A key intermediate in the synthesis of Cilostazol is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[5][6][7][8] The synthesis of this intermediate is a critical step in the overall production of Cilostazol.

Synthesis of the Key Intermediate

The synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole can be achieved through a multi-step process. A patented method describes the reaction of 5-chloro-valeronitrile and cyclohexanol as starting materials.[11]

Experimental Protocol: Synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole [11]

-

Step 1: Formation of 5-chloro-N-cyclohexyl-valeramide:

-

React 5-chloro-valeronitrile and cyclohexanol in a molar ratio of 1:1 to 1:1.5.

-

Use concentrated sulfuric acid as a catalyst, with a molar ratio of 5-chlorovaleronitrile to sulfuric acid of 1:3 to 1:10.

-

Maintain the reaction temperature between 5-55°C for 1-6 hours.

-

A specific temperature profile involves holding the initial mixture for 30 minutes, then increasing the temperature by 5°C every 30 minutes until it reaches 25-30°C, and then maintaining this temperature for 4 hours.

-

-

Step 2: Cyclization to form the tetrazole ring:

-

Treat the resulting 5-chloro-N-cyclohexylvaleramide with phosphorus pentachloride in a molar ratio of 1:1 to 1:1.5.

-

Control the initial temperature of this reaction at 0-5°C, stir for 30 minutes, then allow the mixture to naturally warm to room temperature and stir for an additional 3 hours, maintaining the temperature at 25-30°C.

-

Diagram: Synthetic Pathway of a Cilostazol Intermediate

Caption: Synthetic route to a key tetrazole intermediate of Cilostazol.

Mechanism of Action: PDE3A Inhibition

Cilostazol's primary mechanism of action is the selective inhibition of phosphodiesterase type 3A (PDE3A).[7] PDE3A is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, Cilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells.

Signaling Pathway of Cilostazol's Action

Caption: Cilostazol inhibits PDE3A, leading to increased cAMP and downstream effects.

Foundational Research Applications and Biological Effects

The foundational research on Cilostazol and its precursors has explored a range of biological activities, primarily stemming from its PDE3A inhibitory action.

Table 1: Quantitative Data on Cilostazol's Biological Activity

| Parameter | Value | Target/System | Reference |

| IC50 | 0.2 µM | Phosphodiesterase IIIA (PDE3A) | [7] |

Key Research Findings:

-

Antiplatelet Activity: Cilostazol inhibits platelet aggregation induced by various agonists. This is a cornerstone of its use in preventing thrombosis.[7]

-

Vasodilatory Effects: By increasing cAMP in vascular smooth muscle cells, Cilostazol promotes vasodilation, which is beneficial for improving blood flow in patients with peripheral arterial disease.[7]

-

Cardiotonic Properties: The increase in cAMP can also lead to positive inotropic effects on the heart.[7]

-

Antimitogenic Effects: Research has shown that Cilostazol can inhibit the proliferation of vascular smooth muscle cells, which may play a role in preventing restenosis after angioplasty.[7]

-

Lipid Metabolism: Some studies have indicated that Cilostazol can have favorable effects on lipid profiles.[7]

Broader Research on Related Chemical Scaffolds

The chemical scaffolds present in Cilostazol and its intermediates, such as the pyrimidinetrione and tetrazole moieties, are of broader interest in medicinal chemistry.

-

Barbituric Acid Derivatives: Derivatives of barbituric acid, which is a pyrimidinetrione, have been investigated for a wide range of biological activities, including herbicidal and antitumor effects.[12][13] For instance, certain 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives have shown promise as novel protoporphyrinogen IX oxidase (PPO) inhibiting herbicides.[13]

-

Tetrazole Derivatives: The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, enabling it to interact with enzymes and receptors.[5] This makes tetrazole-containing compounds valuable in developing ligands for various biological targets.[5]

Experimental Workflow: Screening for Herbicidal Activity of Barbituric Acid Derivatives [13]

Caption: A typical workflow for the discovery of novel herbicides.

References

- 1. CAS 59878-28-3 | 1-piperazinecarboxylic acid, 4-(chlorocarbonyl)-, 1,1-dimethylethyl ester - Synblock [synblock.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its presence in a vast array of blockbuster drugs spanning numerous therapeutic areas. This technical guide delves into the core attributes of the piperazine moiety, providing a comprehensive overview of its role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Significance of the Piperazine Scaffold

The prevalence of the piperazine ring in clinically successful drugs is not coincidental. Several key features contribute to its status as a privileged structure in drug discovery:

-

Physicochemical Properties: The two nitrogen atoms impart a basic character to the piperazine ring, which can be readily modulated by substitution. This allows for fine-tuning of a molecule's solubility, lipophilicity, and pKa, properties that are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1] The polar surface area contributed by the nitrogens often enhances water solubility and bioavailability.[1]

-

Structural Versatility: The piperazine core offers two points for chemical modification at the nitrogen atoms, enabling the facile introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, recent advances in C-H functionalization are opening up new avenues for substitution on the carbon atoms of the ring, expanding the accessible chemical space.[2]

-

Pharmacophore Linker and Scaffold: The piperazine ring frequently serves as a linker to connect two or more pharmacophoric elements within a single molecule. Its defined geometry and conformational flexibility, which can be constrained by incorporating it into more complex polycyclic systems, allow for the precise spatial orientation of these elements for optimal target engagement.

-

Broad Pharmacological Spectrum: Piperazine derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, antipsychotic, antidepressant, anthelmintic, antiviral, and antihistaminic effects.[3]

Quantitative Data of Representative Piperazine-Containing Drugs

To illustrate the impact of the piperazine scaffold on drug properties, this section presents quantitative data for several prominent drugs.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for the anticancer drug imatinib and the antipsychotic drug aripiprazole, both of which feature a piperazine moiety.

Table 1: Pharmacokinetic Parameters of Imatinib

| Parameter | Value | Reference |

| Cmax (mg/L) | 1.74 (± 0.70) | [4] |

| Tmax (h) | 2.5 | [4] |

| AUC0-24h (mg/L·h) | 19.9 (± 8.7) | [4] |

| Clearance (mL/min) | 285 | [4] |

| Half-life (h) | ~18 | [3] |

Data are for a single 400 mg oral dose in healthy adults.

Table 2: Pharmacokinetic Parameters of Aripiprazole

| Parameter | Value | Reference |

| Cmax (µg/L) | 119 (± 34) | [5] |

| Tmax (h) | 3 - 5 | [6] |

| AUC (µg·h/L) | 2630 (± 860) | [5] |

| Volume of Distribution (L) | 404 | [6] |

| Half-life (h) | ~75 | [6] |

Data are for a single 15 mg oral dose in healthy adults.

In Vitro Activity of Piperazine-Containing Anticancer Agents

The piperazine scaffold is a common feature in numerous small-molecule kinase inhibitors and other anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of piperazine derivatives against various cancer cell lines.

Table 3: IC50 Values of Selected Piperazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Imatinib Derivative 69 | K562 | 0.03 | [7] |

| Imatinib Derivative 70 | HL60 | 0.02 | [7] |

| Quinoxalinylpiperazine 122 | HCT116 | 0.029 | [8] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | 1.00 | [9] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | 1.35 | [9] |

| Spirobenzo[h]chromene 65 | HT-29 | 8.17 (± 1.23) | [7] |

Key Signaling Pathways Involving Piperazine-Containing Drugs

The therapeutic effects of piperazine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.

BCR-ABL Signaling Pathway (Imatinib)

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), functions by inhibiting the constitutively active BCR-ABL tyrosine kinase. The piperazine moiety in imatinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.

Dopamine D2 Receptor Signaling Pathway (Aripiprazole)

Aripiprazole is an atypical antipsychotic that exhibits partial agonism at dopamine D2 receptors. This unique mechanism of action is thought to stabilize the dopaminergic system, reducing hyperactive signaling in some brain regions while enhancing it in others. The piperazine ring is a key structural feature of aripiprazole, contributing to its receptor binding profile.

GABAergic Signaling Pathway (Piperazine as an Anthelmintic)

The anthelmintic action of piperazine is a classic example of its therapeutic utility. Piperazine acts as an agonist at γ-aminobutyric acid (GABA) receptors in nematodes. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[10]

Experimental Protocols: Synthesis of Piperazine-Containing Drugs

The following sections provide an overview of the synthetic methodologies for imatinib and aripiprazole, highlighting the introduction of the piperazine scaffold.

Synthesis of Imatinib

A common synthetic route to imatinib involves a multi-step process culminating in the coupling of a pyrimidine-aniline core with a benzoyl chloride derivative bearing the N-methylpiperazine moiety.

General Procedure for a Key Coupling Step:

-

Preparation of the benzoyl chloride derivative: 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to afford the corresponding acid chloride.

-

Amide bond formation: The synthesized acid chloride is then reacted with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Work-up and purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield imatinib.

A detailed, step-by-step laboratory synthesis of imatinib has been described in the literature.[3] For instance, one patented method involves the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester in dimethyl sulfoxide with sodium hydroxide at 70°C, yielding imatinib in 90% yield after workup.[11]

References

- 1. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. marxify.pages.dev [marxify.pages.dev]

- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. gyanvihar.org [gyanvihar.org]

- 10. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electrophilicity and Reaction Kinetics of Acyl Chlorides

This technical guide provides a comprehensive overview of the electrophilicity and reaction kinetics of acyl chlorides, compounds of significant interest in organic synthesis and medicinal chemistry. We will delve into the underlying principles governing their reactivity, present quantitative kinetic data, detail experimental methodologies for their study, and visualize key concepts and workflows.

Core Concepts: The High Reactivity of Acyl Chlorides

Acyl chlorides, characterized by the functional group -COCl, are among the most reactive derivatives of carboxylic acids.[1] Their heightened reactivity is a direct consequence of the electronic structure of the carbonyl group, which is doubly influenced by the presence of both a highly electronegative oxygen atom and a chlorine atom.[2][3][4]

Electrophilicity:

The carbonyl carbon in an acyl chloride possesses a significant partial positive charge (δ+), making it a prime target for nucleophilic attack.[2][3][4] This high degree of electrophilicity arises from two primary electronic effects:

-

Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, intensifying its positive character.[3][4]

-

Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, this effect is weak. The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon means that the resonance stabilization is minimal compared to other carboxylic acid derivatives like amides or esters.[5]

This combination of strong inductive withdrawal and weak resonance donation renders the carbonyl carbon of acyl chlorides exceptionally electrophilic and, therefore, highly reactive towards nucleophiles.[3][5]

Reaction Mechanism and Kinetics

Acyl chlorides typically react with nucleophiles via a nucleophilic addition-elimination mechanism .[1][2][6] This is a two-step process:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[2][6][7]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[2][6][7][8]

The overall reaction results in the substitution of the chlorine atom with the incoming nucleophile.[9][6] The kinetics of these reactions can be influenced by the substrate, the nucleophile, and the solvent, sometimes exhibiting complex rate laws, including second and third-order kinetics.[10] The mechanism can also vary, with some reactions proceeding through pathways that have characteristics of both S_N1 and S_N2 reactions.[11]

Diagram of the General Nucleophilic Addition-Elimination Mechanism:

Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.

Quantitative Kinetic Data

The reactivity of acyl chlorides varies significantly with the structure of the acyl chloride, the nucleophile, the solvent, and the temperature. The following table summarizes representative kinetic data for the solvolysis of various acyl chlorides.

| Acyl Chloride | Nucleophile (Solvent) | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |

| Acetyl chloride | Methanol (Acetonitrile) | 25 | 1.1 x 10⁻³ M⁻¹s⁻¹ | [10] |

| Chloroacetyl chloride | Methanol (Acetonitrile) | 25 | 4.0 x 10⁻³ M⁻¹s⁻¹ | [10] |

| Benzoyl chloride | Water (90% Acetone) | 0 | 4.3 x 10⁻⁴ s⁻¹ (pseudo-first order) | General Literature |

| Ethyl chloroformate | Water | 25 | 1.9 x 10⁻³ s⁻¹ (pseudo-first order) | [12] |

| Isopropyl chloroformate | Water | 25 | 1.1 x 10⁻⁵ s⁻¹ (pseudo-first order) | [11][12] |

| Phenyl chloroformate | Water | 25 | 1.0 x 10⁻² s⁻¹ (pseudo-first order) | [11] |

| Benzoyl chloride | Aniline (Benzene) | 25 | 6.9 x 10⁻² M⁻¹s⁻¹ | General Literature |

Note: The rates for solvolysis in water are often reported as pseudo-first-order rate constants due to the large and constant concentration of water.

Experimental Protocols for Kinetic Analysis

The rapid reaction rates of acyl chlorides necessitate carefully designed experiments to accurately measure their kinetics. Both continuous and discontinuous methods are employed.

General Protocol for a Discontinuous (Quenching) Method

This method involves stopping the reaction at specific time intervals and analyzing the concentration of a reactant or product. A common approach is to monitor the production of HCl via titration.

Objective: To determine the rate constant for the hydrolysis of an acyl chloride.

Materials:

-

Acyl chloride (e.g., benzoyl chloride)

-

Solvent (e.g., acetone)

-

Deionized water

-

Quenching solution (e.g., cold diethyl ether)

-

Standardized NaOH solution

-

Phenolphthalein indicator

-

Thermostated water bath

-

Stopwatches, pipettes, burettes, conical flasks

Procedure:

-

Preparation: Prepare a stock solution of the acyl chloride in the chosen solvent. Place all reactant solutions in a thermostated water bath to reach the desired reaction temperature.

-

Initiation: Initiate the reaction by adding a known volume of water to the acyl chloride solution. Start a stopwatch immediately.

-

Sampling and Quenching: At predetermined time intervals (e.g., 30, 60, 120, 240 seconds), withdraw a precise aliquot of the reaction mixture. Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.

-

Titration: Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.

-

Data Analysis: Plot the concentration of HCl produced versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction and the rate constant can be determined.

Diagram of the Experimental Workflow for Kinetic Analysis:

Caption: Workflow for a discontinuous kinetic experiment.

Continuous Monitoring Methods

For very fast reactions, continuous methods are often more suitable. These involve monitoring a physical property of the reaction mixture that changes as the reaction progresses.

-

Spectrophotometry (UV-Vis): If a reactant or product absorbs light in the UV-visible region, its concentration can be monitored continuously by measuring the absorbance at a specific wavelength.

-

Conductometry: For reactions that produce or consume ions (like the hydrolysis of acyl chlorides, which produces H⁺ and Cl⁻), the change in the electrical conductivity of the solution can be followed over time.[13]

-

Stopped-Flow Technique: This is a rapid mixing method where small volumes of reactant solutions are forced into a mixing chamber and then into an observation cell. The reaction progress is then monitored spectrophotometrically or by other means, allowing for the study of reactions that occur on the millisecond timescale.[13]

Factors Influencing Reactivity

Several factors influence the rate of nucleophilic acyl substitution reactions of acyl chlorides. Understanding these factors is crucial for controlling reaction outcomes in synthetic applications.

-

Structure of the Acyl Chloride: Electron-withdrawing groups on the acyl chain increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. Conversely, electron-donating groups decrease the rate. Steric hindrance around the carbonyl group can also slow the reaction.

-

Nucleophilicity: Stronger nucleophiles react faster than weaker nucleophiles. For example, amines are generally more nucleophilic than alcohols, which are more nucleophilic than water.

-

Solvent: The solvent can play a significant role. Polar aprotic solvents can solvate the cation but not the nucleophile, potentially increasing the rate. Polar protic solvents can solvate both the nucleophile and the leaving group, and their effects can be more complex.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate according to the Arrhenius equation.

Diagram of Factors Affecting Acyl Chloride Reactivity:

Caption: Key factors influencing the kinetics of acyl chloride reactions.

Conclusion

The high electrophilicity of the carbonyl carbon, a result of combined inductive effects and a good leaving group, makes acyl chlorides highly valuable and reactive intermediates in organic synthesis. Their reactions, predominantly following a nucleophilic addition-elimination pathway, are rapid and can be quantitatively studied using a variety of kinetic methods. A thorough understanding of the factors governing their reactivity is essential for scientists and professionals in chemical research and drug development to effectively utilize these versatile compounds.

References

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Boc-1-piperazinecarbonyl Chloride: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Boc-1-piperazinecarbonyl chloride, a crucial intermediate in the development of numerous pharmaceutical compounds. This document details the synthesis of its key precursor, 1-Boc-piperazine, and the subsequent conversion to the final product. It includes a comparative analysis of different synthetic routes, detailed experimental protocols, and visualizations of the chemical workflows.

Introduction to 4-Boc-1-piperazinecarbonyl Chloride

4-(tert-Butoxycarbonyl)-1-piperazinecarbonyl chloride is a valuable bifunctional reagent in organic synthesis. The presence of the Boc-protecting group on one nitrogen atom allows for the selective reaction of the carbonyl chloride moiety with various nucleophiles. The resulting carbamates or amides can then be deprotected under acidic conditions, revealing a free secondary amine for further functionalization. This strategic utility makes it a cornerstone in the construction of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of the Key Precursor: 1-Boc-piperazine

The primary and most critical precursor for the synthesis of 4-Boc-1-piperazinecarbonyl chloride is 1-(tert-butoxycarbonyl)piperazine, commonly known as 1-Boc-piperazine. The efficiency and cost-effectiveness of the overall synthesis are highly dependent on the method chosen for preparing this intermediate. Several synthetic routes to 1-Boc-piperazine have been developed, each with its own advantages and disadvantages.

Comparative Analysis of 1-Boc-piperazine Synthesis Routes

The following table summarizes the quantitative data for three prominent methods for synthesizing 1-Boc-piperazine.

| Parameter | Method 1: Direct Boc-Protection | Method 2: High-Yield Catalytic Method | Method 3: From Diethanolamine |

| Starting Materials | Piperazine, Di-tert-butyl dicarbonate | Piperazine, Di-tert-butyl dicarbonate, Formic acid, Acetamidine hydrochloride | Diethanolamine, Thionyl chloride, Di-tert-butyl dicarbonate, Ammonia |

| Key Reagents | Di-tert-butyl dicarbonate | Formic acid, Acetamidine hydrochloride | Thionyl chloride, Ammonia |

| Solvent(s) | Dichloromethane or Tetrahydrofuran | Methanol, Water | Not specified in detail |

| Reaction Temperature | Room Temperature | Room Temperature | Step 1: Reflux, Step 2: 10-30 °C, Step 3: 60 °C |

| Reaction Time | Varies (typically several hours) | 2 hours | Step 1: 4 hours, Step 2: >12 hours, Step 3: 2.5 hours |

| Reported Yield | Moderate (often with di-Boc byproduct) | 98.6%[1] | >93.5%[2] |

| Purity | Requires extensive purification | High (determined by GC)[1] | High (99.42%)[2] |

| Reference | General textbook procedures | Chinese Patent CN109970648A[1] | Chinese Patent CN108033931B[3] |

Detailed Experimental Protocols for 1-Boc-piperazine Synthesis

This method provides a high yield of 1-Boc-piperazine through the use of formic acid and a catalyst.

Materials:

-

Piperazine (10.3 g, 0.12 mol)

-

Methanol (150 mL)

-

Water (150 mL)

-

Formic acid (11.0 g, 0.21 mol)

-

Acetamidine hydrochloride (0.11 g, 0.0012 mol)

-

Di-tert-butyl dicarbonate (8.73 g, 0.04 mol)

Procedure:

-

To a 500 mL three-necked flask, add piperazine, methanol, and water. Stir until the piperazine is completely dissolved.

-

Add formic acid and stir the mixture for 30 minutes.

-

Add acetamidine hydrochloride catalyst and di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, concentrate the reaction solution to remove the solvents.

-

Purify the product by distillation under reduced pressure to obtain 1-Boc-piperazine.

This innovative route offers high yield and purity, avoiding the common issue of di-substitution.

Materials:

-

Diethanolamine (105 g, 1 mol)

-

Thionyl chloride (357 g, 3 mol)

-

Sodium carbonate (636 g, 6 mol)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ammonia water (194 g, 3.2 mol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Chlorination: In a 2000 mL reaction bottle, add thionyl chloride. Add diethanolamine dropwise, then raise the temperature and reflux for 4 hours. Cool the mixture to below 10 °C and add purified water.

-

Boc Protection: Add sodium carbonate to the aqueous solution until the pH is above 10. Control the temperature between 10-30 °C and add Boc anhydride dropwise. Stir for at least 12 hours, maintaining an alkaline pH.

-

Cyclization: Raise the temperature to 60 °C and slowly add ammonia water over about 3 hours. Maintain the reaction at 60 °C for 2.5 hours. Cool the reaction to below 25 °C.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate. Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.

Synthesis of 4-Boc-1-piperazinecarbonyl Chloride

The conversion of 1-Boc-piperazine to 4-Boc-1-piperazinecarbonyl chloride is achieved by reacting the secondary amine with phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are commonly used in laboratory and industrial settings.

Reaction Parameters for the Synthesis of 4-Boc-1-piperazinecarbonyl Chloride

| Parameter | Method: Reaction with Triphosgene |

| Starting Material | 1-Boc-piperazine |

| Key Reagent | Triphosgene |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (CH2Cl2) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours to overnight |

| Reported Yield | 79% (for a similar substrate) |

| Purification | Flash chromatography |

| Reference | US Patent US2008/275021A1 (for a similar substrate)[4] |

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a piperazinecarbonyl chloride derivative using triphosgene, which can be adapted for 4-Boc-1-piperazinecarbonyl chloride.

Materials:

-

1-Boc-piperazine

-

Triphosgene

-

Pyridine

-

Anhydrous Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous Sodium Sulfate

-

Silica gel for chromatography

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1-Boc-piperazine and pyridine in anhydrous dichloromethane.

-

Slowly add the 1-Boc-piperazine and pyridine solution to the stirred triphosgene solution at 0 °C over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Wash the organic phase with water and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent such as ethyl acetate to yield 4-Boc-1-piperazinecarbonyl chloride as a solid.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows for the synthesis of 4-Boc-1-piperazinecarbonyl chloride.

Caption: Synthetic pathways to 4-Boc-1-piperazinecarbonyl chloride.

Caption: Logical flow from precursor to application.

Conclusion

The synthesis of 4-Boc-1-piperazinecarbonyl chloride is a well-established process with the synthesis of its precursor, 1-Boc-piperazine, being a critical step influencing the overall efficiency. While traditional methods for 1-Boc-piperazine synthesis are available, newer, high-yield catalytic methods and routes starting from alternative materials like diethanolamine offer significant advantages in terms of yield, purity, and reduced byproducts. The subsequent conversion to the final product using safer phosgene equivalents like triphosgene is a reliable method. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important chemical intermediate.

References

- 1. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of substituted ureas utilizing 4-Boc-1-piperazinecarbonyl chloride as a key reagent. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into molecules can enhance pharmacological properties.[1] 4-Boc-1-piperazinecarbonyl chloride serves as an efficient building block for introducing a Boc-protected piperazine group, which can be further functionalized after deprotection. The high reactivity of the acyl chloride facilitates coupling with primary and secondary amines under mild conditions to form ureas.[2] This protocol outlines a general procedure for this transformation, including reaction conditions, purification methods, and expected outcomes.

Introduction

The urea functional group is a critical pharmacophore found in numerous clinically approved drugs and biologically active molecules.[3][4] The synthesis of unsymmetrical ureas is a cornerstone of modern drug discovery. 4-Boc-1-piperazinecarbonyl chloride is a versatile reagent that allows for the straightforward introduction of a piperazine-urea linkage. The tert-butyloxycarbonyl (Boc) protecting group provides stability during the urea formation and can be selectively removed under acidic conditions, enabling subsequent synthetic modifications at the piperazine nitrogen.[2] This modular approach is highly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies.[2]

Key Applications

-

Drug Discovery: Synthesis of novel therapeutic agents targeting a wide range of diseases, including central nervous system (CNS) disorders.[2]

-

Medicinal Chemistry: Creation of compound libraries for high-throughput screening and lead optimization.

-

Agrochemicals: Development of new pesticides and herbicides.[5]

-

Fine Chemicals: Production of specialty chemicals for various industrial applications.[5]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(4-Boc-piperazine-1-carbonyl)urea

This protocol describes a general method for the reaction of 4-Boc-1-piperazinecarbonyl chloride with a representative primary amine (e.g., a substituted aniline) to yield the corresponding urea derivative.

Materials:

-

4-Boc-1-piperazinecarbonyl chloride

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Triethylamine (Et3N) or other suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of aniline) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Boc-1-piperazinecarbonyl chloride (1.1 eq.) in anhydrous dichloromethane (5 mL per mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-N'-(4-Boc-piperazine-1-carbonyl)urea.

Boc-Deprotection Protocol

-

Dissolve the purified Boc-protected urea in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:1).

-

Stir the solution at room temperature for 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected piperazine urea.

-

Collect the solid by filtration and dry under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters for Urea Synthesis

| Parameter | Value/Condition |

| Reactants | 4-Boc-1-piperazinecarbonyl chloride, Primary/Secondary Amine |

| Base | Triethylamine (or other non-nucleophilic base) |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Workup | Aqueous wash, Extraction |

| Purification | Silica Gel Chromatography |

Table 2: Expected Yields for Urea Synthesis with a Related Carbonyl Chloride *

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methyl-1-piperazinecarbonyl chloride | Primary Amine | Toluene | 80 - 115 | 1 - 10 | 75 - 87 |

*Data for a related compound, 4-methyl-1-piperazinecarbonyl chloride, is presented to provide an indication of expected yields and conditions.[5]

Mandatory Visualization

Caption: Workflow for the synthesis of piperazine ureas.

Caption: General mechanism of urea formation.

References

- 1. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]

Application Notes and Protocols: 4-Boc-1-piperazinecarbonyl Chloride in Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Boc-1-piperazinecarbonyl chloride is a versatile bifunctional reagent extensively used in medicinal chemistry and pharmaceutical development. Its structure incorporates a reactive acyl chloride group and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine scaffold. This dual functionality allows for the efficient introduction of the N-Boc-piperazine-1-carboxamide moiety onto various nucleophiles.[1] The acyl chloride facilitates coupling reactions under mild conditions, while the Boc group provides a stable protecting element that can be selectively removed under acidic conditions for subsequent synthetic transformations.[1] This makes it a cornerstone for constructing complex heterocyclic scaffolds and a key intermediate in the synthesis of a wide array of therapeutically relevant compounds.[1] The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as increased water solubility and oral bioavailability to drug candidates.[1]

Core Applications in Pharmaceutical Synthesis:

The primary utility of 4-Boc-1-piperazinecarbonyl chloride lies in its ability to act as a handle for introducing a Boc-protected piperazine unit through acylation of nucleophiles.[1]

-

Synthesis of Urea Derivatives: The most prominent application is the reaction with primary and secondary amines to form N,N'-disubstituted and trisubstituted ureas. This reaction is typically rapid and proceeds under mild conditions. Urea-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.

-

Synthesis of Carbamate (Ester) Derivatives: The reagent readily reacts with alcohols and phenols to yield stable carbamate linkages.[1]

-

Construction of Heterocyclic Scaffolds: It serves as a fundamental building block for more complex heterocyclic systems, which are often the core structures of modern pharmaceuticals.[1]

-

Prodrug Synthesis: 4-Boc-1-piperazinecarbonyl chloride can be used to acylate a parent drug molecule, potentially enhancing its pharmacokinetic properties. The resulting prodrug can then be metabolized in vivo to release the active pharmacological agent.[1]

-

Development of CNS Agents: The Boc-piperazine core, introduced by this reagent, is central to the synthetic routes for creating complex molecules active in the central nervous system (CNS).[1]

Data Presentation

Table 1: Representative Reaction Conditions for Urea Synthesis using 4-Boc-1-piperazinecarbonyl Chloride

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | >90 |

| Benzylamine | Dichloromethane (DCM) | Pyridine | 0 to RT | 2 - 3 | >95 |

| Morpholine | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | RT | 1 - 2 | >95 |

| N-Methylaniline | Dichloromethane (DCM) | Triethylamine (TEA) | RT | 4 - 6 | ~90 |

| Glycine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | >85 |

Note: The data presented are representative and actual results may vary based on substrate and specific experimental conditions.

Table 2: Examples of Pharmaceutical Scaffolds Synthesized using Piperazine Carbonyl Chloride Derivatives

| Intermediate/Scaffold | Therapeutic Area | Reference |

| Piperazine-derived ureas | Anticonvulsants, various | [1][2] |

| Arylpiperazines | Central Nervous System (CNS) disorders | [1] |

| Piperazinyl amides | Antiviral, anti-inflammatory | [1] |

| Eszopiclone intermediate | Insomnia | [3] |

| Avapritinib intermediate | Oncology (Kinase inhibitor) | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(Aryl/Alkyl)-N'-(4-Boc-piperazine-1-carbonyl) Ureas

This protocol describes a general method for the reaction of 4-Boc-1-piperazinecarbonyl chloride with a primary or secondary amine to form the corresponding urea derivative.

Materials:

-

4-Boc-1-piperazinecarbonyl chloride

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-